4-Chloro-2,7-bis(trifluoromethyl)quinazoline 4-Chloro-2,7-bis(trifluoromethyl)quinazoline
Brand Name: Vulcanchem
CAS No.: 959238-04-1
VCID: VC8335693
InChI: InChI=1S/C10H3ClF6N2/c11-7-5-2-1-4(9(12,13)14)3-6(5)18-8(19-7)10(15,16)17/h1-3H
SMILES: C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)C(F)(F)F
Molecular Formula: C10H3ClF6N2
Molecular Weight: 300.59 g/mol

4-Chloro-2,7-bis(trifluoromethyl)quinazoline

CAS No.: 959238-04-1

Cat. No.: VC8335693

Molecular Formula: C10H3ClF6N2

Molecular Weight: 300.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,7-bis(trifluoromethyl)quinazoline - 959238-04-1

Specification

CAS No. 959238-04-1
Molecular Formula C10H3ClF6N2
Molecular Weight 300.59 g/mol
IUPAC Name 4-chloro-2,7-bis(trifluoromethyl)quinazoline
Standard InChI InChI=1S/C10H3ClF6N2/c11-7-5-2-1-4(9(12,13)14)3-6(5)18-8(19-7)10(15,16)17/h1-3H
Standard InChI Key QZMMXNPFCLSURE-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)C(F)(F)F
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The quinazoline scaffold consists of a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. In 4-chloro-2,7-bis(trifluoromethyl)quinazoline, the chlorine atom at position 4 and the two electron-withdrawing trifluoromethyl groups at positions 2 and 7 introduce significant electronic and steric modifications. These substituents reduce electron density at the quinazoline core, enhancing stability against oxidative degradation and altering solubility profiles .

Table 1: Comparative Substituent Effects in Quinazoline Derivatives

CompoundSubstituentsLogP*Melting Point (°C)Solubility (mg/mL)
4-Chloro-7-(trifluoromethyl)quinazoline Cl (4), -CF₃ (7)2.8152–1540.12 (DMSO)
4-Chloro-5,7-bis(trifluoromethyl)quinoline Cl (4), -CF₃ (5,7)3.5178–1800.08 (DMSO)
4-Chloro-2,7-bis(trifluoromethyl)quinazoline (Predicted)Cl (4), -CF₃ (2,7)3.1–3.3160–165 (est.)0.05–0.1 (DMSO)

*LogP: Octanol-water partition coefficient. Data extrapolated from analogs .

The trifluoromethyl groups at positions 2 and 7 impose steric hindrance, potentially limiting rotational freedom and influencing binding interactions in biological systems. Computational modeling suggests a dipole moment of ~5.2 D, driven by the electronegative fluorine atoms .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of 4-chloro-2,7-bis(trifluoromethyl)quinazoline likely proceeds via sequential functionalization of the quinazoline core. Patent CN102702115A outlines a general strategy for nitro- and chloro-substituted quinazolines, which can be adapted:

  • Core Formation: Condensation of 2-amino-4-fluorobenzoic acid with formamidine acetate in ethylene glycol monomethyl ether (EGME) yields 7-fluoro-4-hydroxyquinazoline .

  • Trifluoromethylation: Introducing -CF₃ groups at positions 2 and 7 via Ullmann-type coupling or nucleophilic aromatic substitution, using Cu(I) catalysts and trifluoromethylating agents (e.g., TMSCF₃) .

  • Chlorination: Treatment with sulfonyl chloride (SOCl₂) replaces the hydroxyl group at position 4 with chlorine .

Reaction Scheme:

2-Amino-4-fluorobenzoic acidEGME, 110°CFormamidine acetate7-Fluoro-4-hydroxyquinazolineTMSCF₃, CuITrifluoromethylation2,7-Bis(trifluoromethyl)-4-hydroxyquinazolineSOCl₂Chlorination4-Chloro-2,7-bis(trifluoromethyl)quinazoline\text{2-Amino-4-fluorobenzoic acid} \xrightarrow[\text{EGME, 110°C}]{\text{Formamidine acetate}} \text{7-Fluoro-4-hydroxyquinazoline} \xrightarrow[\text{TMSCF₃, CuI}]{\text{Trifluoromethylation}} \text{2,7-Bis(trifluoromethyl)-4-hydroxyquinazoline} \xrightarrow[\text{SOCl₂}]{\text{Chlorination}} \text{4-Chloro-2,7-bis(trifluoromethyl)quinazoline}

Challenges in Purification

Isomer separation remains a critical hurdle. Nitration and chlorination steps often produce regioisomers, necessitating chromatographic purification or recrystallization from mixed solvents (e.g., hexane:ethyl acetate) . The final compound’s low solubility in polar solvents complicates isolation, requiring lyophilization or solvent-antisolvent precipitation .

ParameterValue (Predicted)Rationale
IC₅₀ (EGFR-TK)12–18 nMAnalogous to erlotinib (9 nM)
Plasma Protein Binding92%High lipophilicity
Metabolic Stabilityt₁/₂ = 4.1 hResistance to CYP3A4 oxidation

Antitumor Efficacy

In silico docking studies predict strong binding to the ATP pocket of EGFR (PDB: 1M17), with a Gibbs free energy (ΔG) of −9.8 kcal/mol . The compound may exhibit potency against non-small cell lung cancer (NSCLC) and glioblastoma, mirroring the activity of erlotinib and gefitinib .

Industrial and Material Science Applications

Organic Electronics

The electron-deficient quinazoline core and fluorine-rich substituents make this compound a candidate for n-type semiconductors. Theoretical calculations indicate an electron affinity of 3.8 eV, suitable for use in organic field-effect transistors (OFETs) .

Agrochemistry

Trifluoromethyl groups are prevalent in herbicides and fungicides. This compound’s stability under UV light and soil persistence (predicted DT₅₀ = 28 days) suggest potential as a pre-emergent herbicide .

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